(1R,3AR,6aR)-octahydropentalen-1-ol
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Overview
Description
(1R,3AR,6aR)-octahydropentalen-1-ol is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.19 g/mol . It is a derivative of pentalene, a bicyclic hydrocarbon, and features an alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3AR,6aR)-octahydropentalen-1-ol typically involves the hydrogenation of pentalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of pentalene using a palladium catalyst in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(1R,3AR,6aR)-octahydropentalen-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride for halogenation, sodium hydride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(1R,3AR,6aR)-octahydropentalen-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3AR,6aR)-octahydropentalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,3aR,6aR)-Octahydro-pentalen-1-ylamine
- (1R,3aR,6aR)-Octahydro-1-pentalenamine hydrochloride
Uniqueness
(1R,3AR,6aR)-octahydropentalen-1-ol is unique due to its specific stereochemistry and the presence of an alcohol functional group. This distinguishes it from similar compounds that may have different functional groups or stereochemistry, leading to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8-/m1/s1 |
InChI Key |
AOONMBCPMGBOBG-BWZBUEFSSA-N |
Isomeric SMILES |
C1C[C@@H]2CC[C@H]([C@@H]2C1)O |
Canonical SMILES |
C1CC2CCC(C2C1)O |
Origin of Product |
United States |
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